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Introduction
ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like

protease (3CLpro), an enzyme essential for viral replication.[1][2][3] Developed by Aligos

Therapeutics in collaboration with KU Leuven, this compound has demonstrated significant

antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its

variants.[4][5][6][7] Notably, ALG-097558 does not require ritonavir boosting, a common

pharmacological enhancement strategy for protease inhibitors.[1][4][6][8] Preclinical data

indicates superior potency of ALG-097558 compared to other 3CLpro inhibitors like

nirmatrelvir.[4][6][7][9] These application notes provide a summary of its antiviral activity and

detailed protocols for its use in viral replication inhibition studies.

Mechanism of Action
ALG-097558 is a reversible covalent inhibitor of the viral 3CL protease (also known as the

main protease, Mpro).[10][11][12][13] This enzyme is critical for the post-translational

processing of viral polyproteins into functional non-structural proteins necessary for viral

replication. By binding to the active site of the 3CLpro, ALG-097558 blocks this processing

step, thereby halting the viral life cycle.
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Figure 1: Mechanism of Action of ALG-097558.
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Data Presentation
In Vitro Antiviral Activity
ALG-097558 has demonstrated potent antiviral activity against a range of coronaviruses in

various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of ALG-097558

Compound
SARS-CoV-2
3CLpro IC50
(nM)

SARS-CoV-2
3CLpro Ki (nM)

Human
Cathepsin L
IC50 (nM)

Human
Rhinovirus 3C
Protease IC50
(nM)

ALG-097558 0.27 0.074 > 10,000 > 10,000

Nirmatrelvir 2.92 2.03 > 10,000 > 10,000

Data sourced from preclinical reports.[1][14]

Table 2: Pan-Coronavirus Activity of ALG-097558 in Cellular Assays (EC50 in µM)
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Virus
Variant/Isol
ate

ALG-097558 Nirmatrelvir Ensitrelvir Pomotrelvir

SARS-CoV-2 Wuhan 0.010 0.116 - -

B.1.1.7

(Alpha)
0.012 0.099 0.038 0.023

B.1.1.529

(Omicron)
0.008 0.069 0.123 0.152

BA.2 0.007 0.045 0.035 0.137

BA.5 0.013 0.089 0.119 0.215

SARS-CoV-1
Isolate

Vietnam
0.022 0.148 0.150 0.323

MERS-CoV EMC 0.005 0.025 0.100 >0.1

β-hCoV OC43 0.008 0.047 0.135 0.168

α-hCoV 229E 0.017 0.502 6.300 0.281

EC50 values were determined in various cell lines including VeroE6, A549-ACE2-TMPRSS2,

HeLa, and Huh-7.[14][15] No cytotoxicity was observed for ALG-097558 at concentrations up

to 100 µM.[14][15]

In Vivo Efficacy in a Syrian Hamster Model
Oral administration of ALG-097558 resulted in a significant reduction of viral load and lung

pathology in a Syrian hamster model of SARS-CoV-2 (Delta variant) infection.[1][3]

Table 3: In Vivo Efficacy of ALG-097558 in SARS-CoV-2 Infected Hamsters
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Treatment Group
Log10 Reduction of Infectious Virus in
Lungs

75 mg/kg ALG-097558 6.7

25 mg/kg ALG-097558 Significant Decrease

8.3 mg/kg ALG-097558 Significant Decrease

2.5 mg/kg ALG-097558 3.5

50 mg/kg GS-441524 1.8

2.5 mg/kg ALG-097558 + 50 mg/kg GS-441524 5.7

Data is a compilation from preclinical studies.[1][15] Dosing was administered orally.

Experimental Protocols
The following are representative protocols for evaluating the antiviral activity of ALG-097558.

3CLpro Enzymatic Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of ALG-097558 against

coronavirus 3CL protease using a fluorescence resonance energy transfer (FRET) based

assay.
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Figure 2: Workflow for 3CLpro Enzymatic Inhibition Assay.

Materials:

Recombinant 3CL protease (e.g., from SARS-CoV-2)

FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
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Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

ALG-097558, dissolved in DMSO

96-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of ALG-097558 in assay buffer. The final DMSO concentration

should be kept below 1%.

In a 96-well plate, add 30 µl of diluted 3CL protease (e.g., 2 ng/µl) to wells designated for

positive control, inhibitor control, and test samples. Add 30 µl of assay buffer to blank wells.

Add 10 µl of the diluted ALG-097558 or vehicle (for positive control) to the appropriate wells.

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

Prepare the FRET substrate solution in assay buffer.

Initiate the enzymatic reaction by adding 10 µl of the substrate solution to all wells.

Immediately place the plate in a fluorescence plate reader and measure the fluorescence

intensity kinetically for 1 hour at room temperature (Excitation: ~360 nm, Emission: ~460

nm).

Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the

vehicle control.

Determine the IC50 value by fitting the dose-response curve using a suitable software.

In Vitro Viral Replication Inhibition Assay (EC50
Determination)
This protocol describes a method to determine the 50% effective concentration (EC50) of ALG-
097558 against a target coronavirus in a suitable cell line (e.g., VeroE6 for SARS-CoV-2).
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Figure 3: Workflow for EC50 Determination.
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Materials:

VeroE6 cells (or other susceptible cell line)

Cell culture medium (e.g., DMEM with 10% FBS)

Target coronavirus stock (e.g., SARS-CoV-2)

ALG-097558, dissolved in DMSO

96-well cell culture plates

RNA extraction kit and RT-qPCR reagents (for viral load quantification)

Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

Seed VeroE6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

Prepare serial dilutions of ALG-097558 in cell culture medium.

On the day of the experiment, remove the culture medium from the cells and infect with the

coronavirus at a low multiplicity of infection (MOI), for example, 0.01.

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing

the different concentrations of ALG-097558.

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

Quantification of Viral Replication:

RT-qPCR: Extract viral RNA from the cell culture supernatant and quantify the viral load

using a validated RT-qPCR assay.

Cytopathic Effect (CPE) Reduction: Visually score the CPE in each well or use a cell

viability assay to quantify the protective effect of the compound.
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Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of

ALG-097558 and incubate for the same duration. Assess cell viability using an MTS or

similar assay to determine the 50% cytotoxic concentration (CC50).

Calculate the EC50 value from the dose-response curve of viral inhibition and the CC50 from

the cytotoxicity data. The selectivity index (SI) can be calculated as CC50/EC50.

Syrian Hamster Model for In Vivo Efficacy
This protocol provides a general framework for evaluating the in vivo efficacy of ALG-097558 in

the Syrian hamster model of COVID-19. All animal experiments must be conducted in

compliance with institutional and national guidelines for animal welfare.

Materials:

Syrian golden hamsters

SARS-CoV-2 virus stock (e.g., Delta variant)

ALG-097558 formulation for oral gavage

Vehicle control

Anesthesia

Biosafety level 3 (BSL-3) animal facility

Procedure:

Acclimatize hamsters to the BSL-3 facility for a sufficient period.

Anesthetize the hamsters and intranasally infect them with a defined dose of SARS-CoV-2.

Initiate treatment with ALG-097558 via oral gavage at predetermined doses (e.g., 2.5, 8.3,

and 25 mg/kg) and schedule (e.g., twice daily). A control group should receive the vehicle.

Monitor the animals daily for clinical signs of disease, including weight loss and changes in

activity.
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At a predetermined time point post-infection (e.g., day 4), euthanize the animals.

Collect lung tissue for virological and histopathological analysis.

Virological Analysis: Homogenize a portion of the lung tissue and determine the viral titer

(e.g., by TCID50 assay) and viral RNA load (by RT-qPCR).

Histopathological Analysis: Fix the remaining lung tissue in formalin, embed in paraffin,

section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

Compare the viral load and lung pathology scores between the ALG-097558-treated groups

and the vehicle control group to determine the in vivo efficacy.

Conclusion
ALG-097558 is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro and in

vivo activity. The provided data and protocols offer a foundation for researchers to further

investigate its antiviral properties and potential as a therapeutic agent for coronavirus

infections. The favorable preclinical profile, particularly its broad-spectrum activity and the lack

of a need for a pharmacokinetic booster, positions ALG-097558 as a significant candidate for

further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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